molecular formula C22H18N2O3S2 B2697419 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-57-9

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2697419
CAS No.: 941971-57-9
M. Wt: 422.52
InChI Key: XBUAFMHGXPZIMS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial activity. For instance, a study by Fahim and Ismael (2021) on the theoretical investigation of antimalarial sulfonamides against COVID-19 revealed that certain derivatives show promising antimalarial activity with IC50 values of <30µM. These compounds exhibited good ADMET properties and did not show cytotoxicity at the tested concentrations. Moreover, molecular docking studies indicated these compounds have binding affinity against key proteins involved in the malaria parasite and SARS-CoV-2, suggesting their dual potential as antimalarial and antiviral agents (Fahim & Ismael, 2021).

Antimicrobial and Quantum Calculations

Another study conducted by the same authors in 2019 focused on the synthesis and evaluation of novel sulfonamide derivatives for their antimicrobial activity. The compounds synthesized displayed good antimicrobial properties, and computational calculations helped in understanding the correlation between experimental activities and theoretical predictions. This research underscores the potential of this compound derivatives as antimicrobial agents, with their effectiveness supported by both experimental data and quantum calculations (Fahim & Ismael, 2019).

Cancer Research

The derivatives of this compound have also been evaluated for their potential antitumor activity. A study highlighted the synthesis of derivatives bearing different heterocyclic rings, showing considerable anticancer activity against various cancer cell lines. This indicates the promise of these compounds in cancer therapy, showcasing their ability to inhibit tumor cell proliferation (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

Further research into the enzyme inhibitory potential of sulfonamide derivatives with benzodioxane and acetamide moieties has been conducted. These studies aimed at investigating the compounds' ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of diseases like diabetes and Alzheimer's. The synthesized compounds demonstrated substantial inhibitory activity, suggesting their utility in developing treatments for these conditions (Abbasi et al., 2019).

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)16-12-10-15(11-13-16)14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUAFMHGXPZIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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